6-Aminopyridazine-3-carbonitrile
CAS No.: 340759-46-8
Cat. No.: VC3176891
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 340759-46-8 |
---|---|
Molecular Formula | C5H4N4 |
Molecular Weight | 120.11 g/mol |
IUPAC Name | 6-aminopyridazine-3-carbonitrile |
Standard InChI | InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9) |
Standard InChI Key | SEQONPDVLWRZSU-UHFFFAOYSA-N |
SMILES | C1=CC(=NN=C1C#N)N |
Canonical SMILES | C1=CC(=NN=C1C#N)N |
Introduction
Chemical Identity and Properties
6-Aminopyridazine-3-carbonitrile is a heterocyclic compound containing a pyridazine ring with an amino group at position 6 and a nitrile (cyano) group at position 3. This compound belongs to the class of pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms. The inclusion of both amino and nitrile functional groups makes this molecule particularly versatile for synthetic transformations and further derivatization.
Basic Chemical Information
The compound possesses the following fundamental characteristics:
Property | Value |
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Chemical Name | 6-Aminopyridazine-3-carbonitrile |
Molecular Formula | C₅H₄N₄ |
Molecular Weight | 120.115 g/mol |
CAS Number | 340759-46-8 |
Purity (Commercial) | ≥97% |
Storage Conditions | Room temperature |
Classification | Protein Degrader Building Block |
This pyridazine derivative contains four nitrogen atoms strategically positioned to allow for various chemical modifications, making it an attractive starting material for medicinal chemistry applications. The amino group provides a reactive site for further functionalization, while the nitrile group can undergo numerous transformations including hydrolysis, reduction, and cycloaddition reactions.
Structural Features
The structural arrangement of 6-aminopyridazine-3-carbonitrile consists of a pyridazine core with an amino substituent at position 6 and a nitrile group at position 3. This configuration creates a molecule with both electron-donating (amino) and electron-withdrawing (nitrile) groups, resulting in an interesting electronic distribution that influences its reactivity patterns. The compound's relatively low molecular weight and the presence of hydrogen bond donors and acceptors contribute to its potential utility in drug discovery efforts.
Applications and Uses
Protein Degradation Research
One of the most significant applications of 6-aminopyridazine-3-carbonitrile is as a building block in the development of protein degrader compounds. This specialized classification indicates its potential role in targeted protein degradation (TPD) technologies, which represent an emerging therapeutic strategy in drug discovery . Protein degraders work by facilitating the removal of disease-causing proteins rather than merely inhibiting their function, offering potential advantages over traditional small molecule inhibitors.
Synthetic Intermediate
As a bifunctional heterocycle, 6-aminopyridazine-3-carbonitrile serves as a valuable synthetic intermediate for creating more complex molecular structures. The amino group provides a handle for introducing various substituents through nucleophilic substitution, while the nitrile functionality can be transformed into other groups such as carboxylic acids, amides, or heterocyclic rings. This versatility makes it a useful starting point for developing libraries of compounds with potential biological activity.
Medicinal Chemistry Applications
While specific research on this exact compound is limited in the available literature, related pyridazine derivatives have shown diverse biological activities including:
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Antimicrobial properties
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Anti-inflammatory effects
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Anticancer potential
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Cardiovascular applications
The presence of the pyridazine core in 6-aminopyridazine-3-carbonitrile suggests it may serve as a scaffold for developing compounds with similar therapeutic potential, though further research would be needed to confirm these applications for this specific molecule.
Synthetic Approaches
Current Synthetic Methods
A general synthetic approach for similar compounds might involve:
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Preparation of a suitably functionalized pyridazine core
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Introduction of the nitrile group through cyanation reactions
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Installation of the amino group via reduction of a nitro precursor or direct amination
Related Synthetic Examples
The patent literature describes a method for preparing 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester through a more efficient route than previously known methods. This synthesis involves:
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Iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine
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Coupling reaction of the iodinated intermediate with Boc-piperazine using a palladium catalyst and Xantphos ligand
While this example involves a different heterocyclic system, the coupling strategy could potentially be adapted for functionalized pyridazines, offering insights for synthetic approaches to 6-aminopyridazine-3-carbonitrile or its derivatives.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 6-aminopyridazine-3-carbonitrile appear in the scientific literature, including:
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5-Aminopyridazine-3-carbonitrile - A positional isomer with the amino group at position 5 instead of position 6
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Pyridine-based analogs such as those described in research on nicotinonitrile products
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Various substituted pyridine-3-carbonitriles with different functional groups at various positions
These structural relatives may exhibit similar reactivity patterns but potentially different biological properties based on the precise positioning of functional groups.
Functional Similarities to Complex Derivatives
More complex derivatives containing the pyridine-carbonitrile substructure have been studied for their biological activities. For example, compounds such as:
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6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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3-Cyano-6-(naphthalen-1-yl)-2-oxo-N-phenyl-4-(thiophen-2-yl)pyridine-1(2H)-carbothioamide
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6-(Naphthalen-1-yl)-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
These compounds demonstrate how the basic carbonitrile-containing heterocyclic scaffold can be elaborated to create molecules with potential pharmacological properties. While they contain pyridine rather than pyridazine cores, they illustrate the versatility of the nitrile functional group in heterocyclic chemistry.
Research Limitations and Future Directions
Current Knowledge Gaps
Based on the available search results, there appears to be limited published research specifically focusing on 6-aminopyridazine-3-carbonitrile. The following areas represent significant knowledge gaps:
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Comprehensive physical and spectroscopic data
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Detailed reaction profiles and synthetic methodologies
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Specific biological activities and structure-activity relationships
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Toxicological evaluations and environmental impact
These gaps present opportunities for future research to more fully characterize this compound and explore its potential applications.
Future Research Opportunities
Several promising research directions could be pursued:
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Development of efficient synthetic routes to 6-aminopyridazine-3-carbonitrile and its derivatives
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Exploration of its potential as a building block in medicinal chemistry, particularly in protein degrader technologies
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Investigation of specific biological activities through systematic screening
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Structural modifications to enhance desired properties or activities
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Computational studies to predict reactivity patterns and potential biological targets
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